1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate is a key intermediate in the synthesis of Aclidinium Bromide, a potent muscarinic antagonist. [, ] While not naturally occurring, this compound plays a crucial role in pharmaceutical research, specifically in developing treatments for respiratory diseases. []
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate is a bicyclic compound notable for its structural complexity and potential applications in various scientific fields. This compound features a bicyclic core structure, which is characteristic of azabicyclo compounds, and incorporates a dithiophenylacetate moiety that enhances its reactivity and biological interactions.
This compound can be classified under the category of nitrogen-containing heterocycles and is derived from the bicyclic framework of azabicyclo[2.2.2]octane. It is primarily synthesized for research purposes in organic chemistry, medicinal chemistry, and materials science. The compound has been studied for its potential applications in drug development, particularly due to its ability to interact with biological macromolecules.
The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate typically involves several steps:
The molecular formula of 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate is , with a molecular weight of approximately 349.5 g/mol. The structural representation includes:
The InChI key for this compound is GYDFTKNRHZMENP-CYBMUJFWSA-N, which provides a unique identifier for its molecular structure.
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate can participate in various chemical reactions:
These reactions typically require organic solvents like dichloromethane and can be conducted under varying temperatures depending on the desired outcome.
The mechanism by which 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate exerts its effects primarily involves interaction with specific molecular targets within biological systems:
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate exhibits several notable physical and chemical properties:
These properties are crucial for determining its applicability in various research settings.
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate has several significant applications across different scientific domains:
Bicyclic amine esters represent a pharmaceutically significant class of compounds characterized by their constrained three-dimensional structures and diverse biological activities. These molecules feature a bridged nitrogen-containing bicyclic core esterified with functionally complex carboxylic acids. The geometric rigidity imposed by the bicyclic scaffold profoundly influences receptor binding kinetics and metabolic stability, making these compounds invaluable in rational drug design. Within this category, derivatives based on the 1-azabicyclo[2.2.2]octane system have garnered substantial interest due to their structural similarity to tropane alkaloids while offering superior synthetic versatility and tunable pharmacological profiles. The specific compound 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate exemplifies this chemotype, integrating a privileged heterocyclic scaffold with bioactive heteroaromatic substituents. Its molecular architecture positions it as a compelling subject for investigating structure-activity relationships in medicinal chemistry [1] [9] [10].
The 1-azabicyclo[2.2.2]octane nucleus (also termed quinuclidine) constitutes a structurally rigid, cage-like bicyclic amine characterized by a bridgehead nitrogen atom. This topology imposes significant geometric constraints on substituent orientation while maintaining the basicity of the tertiary nitrogen (pKa ≈ 10.9), which exists predominantly in a protonated form under physiological conditions. This protonation generates a permanent positive charge, facilitating ionic interactions with biological targets, particularly in the central nervous system and at muscarinic receptors [3] [9].
The scaffold's exceptional stability arises from its symmetrical V-shaped structure with three ethylene bridges, effectively locking the nitrogen lone pair in an outward orientation. This configuration minimizes ring strain compared to smaller bicyclic systems like azabicyclo[2.2.1]heptane, thereby enhancing metabolic resistance. X-ray crystallographic analyses of derivatives reveal that the C3 hydroxyl group—commonly used for esterification—occupies an equatorial position, providing steric accessibility for chemical derivatization. Molecular modeling studies indicate that the distance between the bridgehead nitrogen and the C3 carbon (approximately 2.5 Å) optimally positions pharmacophores for bidentate interactions with target proteins [7] [9].
Table 1: Key Physicochemical Properties of Azabicyclo[2.2.2]octane Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Features |
---|---|---|---|---|
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate | C₁₇H₁₉NO₃S₂ | 349.46 | 180 | Bis-thienyl hydroxyacetate ester |
3-Quinuclidinyl benzilate | C₂₁H₂₃NO₃ | 337.42 | 164.5 | Diphenyl hydroxyacetate ester |
1-Azabicyclo[2.2.2]octan-8-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate | C₂₀H₂₇NO₃ | 329.43 | - | Cyclopentyl-phenyl substitution |
This scaffold's versatility is evidenced by its incorporation into diverse therapeutic agents. For instance, the structural similarity between quinuclidin-3-ol and tropine enables bioisosteric replacement strategies in anticholinergic development, often yielding compounds with improved receptor subtype selectivity and reduced off-target effects. The quinuclidine core demonstrates superior enzymatic stability compared to tropane due to the absence of metabolically labile N-methyl groups and reduced susceptibility to esterase hydrolysis at the C3 position. These attributes collectively establish 1-azabicyclo[2.2.2]octane as a privileged scaffold in neuropharmacology and beyond [3] [9] [10].
The 2-hydroxy-2,2-di(2-thienyl)acetate moiety represents a strategically designed ester component conferring distinct electronic and steric properties. Thiophene, a sulfur-containing five-membered heterocycle, contributes significantly to the compound's bioactivity through several mechanisms. Its electron-rich aromatic system facilitates π-π stacking interactions with aromatic residues in receptor binding pockets, while the sulfur atom can engage in weak hydrogen bonding or dipole-dipole interactions. Compared to phenyl rings, thiophene exhibits superior metabolic stability against cytochrome P450-mediated oxidation, attributed to the lower electron density at its C2 position and the electron-withdrawing effect of sulfur [10].
The geminal bis-thiophene arrangement creates a distinctive three-dimensional topology where the thienyl rings adopt a near-orthogonal orientation relative to the central acetate plane. This conformation sterically shields the ester carbonyl group, potentially retarding hydrolytic cleavage by esterases—a common limitation of simpler aliphatic esters. Molecular electrostatic potential calculations reveal that the hydroxy group, positioned alpha to the carbonyl, can form an intramolecular hydrogen bond with the ester oxygen, further stabilizing the conformation and enhancing membrane permeability [10].
Table 2: Comparative Analysis of Ester Components in Azabicyclo[2.2.2]octan-3-yl Esters
Ester Group | Representative Compound | Key Structural Advantages | Potential Pharmacological Implications |
---|---|---|---|
2,2-Di(2-thienyl)-2-hydroxyacetate | 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate | Enhanced metabolic stability, conformational rigidity, electronic diversity | Improved receptor residence time, tissue selectivity |
Diphenylhydroxyacetate | 3-Quinuclidinyl benzilate | High lipophilicity, strong π-π stacking | CNS penetration, muscarinic affinity |
2-Cyclopentyl-2-hydroxy-2-phenylacetate | 1-Azabicyclo[2.2.2]octan-8-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate | Steric bulk, chiral center | Receptor subtype selectivity |
The alpha-hydroxy group introduces a chiral center, creating opportunities for enantioselective interactions with biological targets. In the case of the (3R)-1-azabicyclo[2.2.2]octan-3-yl ester derivative, the specific configuration significantly influences receptor affinity, with the R-enantiomer often exhibiting superior binding to muscarinic receptors compared to its S-counterpart. The hydroxyl's hydrogen-bonding capacity may also facilitate interactions with serine residues in the active sites of esterases or receptors, potentially contributing to binding specificity. Furthermore, the electron-withdrawing nature of the adjacent carbonyl group moderately acidifies the hydroxy proton (predicted pKa ≈ 10.33), enabling limited ionization that could enhance water solubility without compromising lipophilicity essential for membrane penetration [10].
The structural evolution of 1-azabicyclo[2.2.2]octan-3-yl esters cannot be dissociated from the rich history of tropane alkaloid chemistry. Naturally occurring tropanes like atropine and scopolamine, featuring the azabicyclo[3.2.1]octane system, established the foundational pharmacology of muscarinic antagonists. However, their clinical utility was hampered by undesirable central nervous system effects and metabolic instability. This limitation spurred the development of synthetic analogs seeking to retain beneficial antispasmodic activity while improving selectivity and pharmacokinetics [7] [9].
The strategic transition from tropane to quinuclidine-based derivatives emerged as a pivotal advancement. Quinuclidine's higher symmetry and lack of endo-oriented nitrogen provided distinct advantages: (1) elimination of the metabolically vulnerable N-methyl group; (2) enhanced stereochemical homogeneity by removing the C3 chiral center inherent in tropanes; and (3) improved synthetic accessibility due to the symmetric nature of the 1-azabicyclo[2.2.2]octane scaffold. Early investigations focused on simple esters like 3-quinuclidinol benzilate (QNB), which demonstrated exceptional muscarinic affinity but poor receptor subtype selectivity. This compound became a valuable radioligand for receptor mapping rather than a therapeutic agent [9].
Subsequent structural refinements introduced heteroaromatic systems to modulate receptor interactions. The incorporation of thiophene rings—exemplified in 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate—represented a deliberate strategy to exploit the electronic and steric distinctions between phenyl and thienyl moieties. Thiophene's smaller covalent radius and reduced steric bulk compared to phenyl permitted deeper penetration into receptor subpockets, while its polarized C-S bonds offered complementary electronic interactions. The bis-thienyl configuration specifically addressed the challenge of receptor subtype selectivity by creating steric hindrance incompatible with certain muscarinic receptor conformations. This molecular evolution, documented in patent literature covering structurally complex esters, highlights the iterative refinement from classical tropane alkaloids to modern, target-selective agents [7] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1